3-Methyl-n,n-bis(2-methylpropyl)butanamide
Description
Structure
3D Structure
Properties
IUPAC Name |
3-methyl-N,N-bis(2-methylpropyl)butanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H27NO/c1-10(2)7-13(15)14(8-11(3)4)9-12(5)6/h10-12H,7-9H2,1-6H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVSBARXYOXKZDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)N(CC(C)C)CC(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H27NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10931755 | |
| Record name | 3-Methyl-N,N-bis(2-methylpropyl)butanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10931755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14313-90-7 | |
| Record name | NSC32531 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32531 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Methyl-N,N-bis(2-methylpropyl)butanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10931755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 3 Methyl N,n Bis 2 Methylpropyl Butanamide
Retrosynthetic Analysis of 3-Methyl-N,N-bis(2-methylpropyl)butanamide
A retrosynthetic analysis of the target molecule, this compound, logically disconnects the amide bond (C-N bond). This disconnection reveals the two primary building blocks required for its synthesis: a carboxylic acid component and an amine component.
Carboxylic Acid: 3-Methylbutanoic acid (also known as isovaleric acid).
Amine: Diisobutylamine (B89472) (N,N-bis(2-methylpropyl)amine).
The forward synthesis, therefore, involves the coupling of these two precursor molecules. The challenge lies in activating the carboxylic acid to facilitate the nucleophilic attack by the secondary amine, which is known to be less reactive than a primary amine.
Figure 1: Retrosynthetic Disconnection
Exploration of Classical Amide Bond Formation Strategies
Classical methods for amide synthesis are well-established and widely used in both academic and industrial laboratories. They typically involve the conversion of the carboxylic acid into a more reactive species.
One of the most traditional and direct methods for amide synthesis is the reaction of an amine with an acyl chloride or anhydride (B1165640). This approach, often a variation of the Schotten-Baumann reaction, is highly effective but can generate stoichiometric amounts of acidic byproduct. nih.gov
The synthesis proceeds in two steps:
Activation: 3-Methylbutanoic acid is converted into its more reactive acyl chloride, 3-methylbutanoyl chloride. This is typically achieved using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).
Coupling: The generated 3-methylbutanoyl chloride is then reacted with diisobutylamine. A non-nucleophilic base, such as triethylamine (B128534) (TEA) or pyridine (B92270), is added to scavenge the hydrochloric acid (HCl) byproduct formed during the reaction, driving the equilibrium towards the product.
Alternatively, 3-methylbutanoic anhydride could be used, which would produce a carboxylate salt as the byproduct instead of HCl.
Table 1: Common Reagents for Acyl Halide Formation
| Reagent | Formula | Byproducts | Phase | Notes |
|---|---|---|---|---|
| Thionyl Chloride | SOCl₂ | SO₂(g), HCl(g) | Liquid | Byproducts are gaseous, simplifying purification. |
| Oxalyl Chloride | (COCl)₂ | CO₂(g), CO(g), HCl(g) | Liquid | Reaction is often faster and milder than with SOCl₂. |
Carbodiimide coupling reagents facilitate amide bond formation directly from a carboxylic acid and an amine without the need to isolate an activated intermediate. These reagents are highly effective under mild conditions. The general mechanism involves the activation of the carboxylic acid to form a reactive O-acylisourea intermediate, which is susceptible to nucleophilic attack by the amine.
Commonly used carbodiimides include:
Dicyclohexylcarbodiimide (DCC): Highly effective, but produces a dicyclohexylurea (DCU) byproduct that is poorly soluble in many organic solvents, which can complicate purification.
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC): A popular alternative to DCC because its urea (B33335) byproduct is water-soluble, allowing for easy removal via aqueous workup.
To increase efficiency and minimize side reactions, additives such as 1-hydroxybenzotriazole (B26582) (HOBt) are often included. google.com These additives react with the O-acylisourea intermediate to form an activated ester, which is more stable and less prone to side reactions, before reacting with the amine.
Table 2: Comparison of Common Carbodiimide Coupling Reagents
| Reagent | Acronym | Byproduct Solubility | Key Advantages |
|---|---|---|---|
| Dicyclohexylcarbodiimide | DCC | Insoluble in most organic solvents | High reactivity, low cost |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC or EDAC | Water-soluble | Easy purification, mild conditions |
For challenging couplings, particularly with sterically hindered amines like diisobutylamine, modern phosphonium (B103445) and aminium (or uronium) salt reagents are often the methods of choice. These reagents are known for their high reactivity, fast reaction times, and the ability to suppress side reactions. thieme-connect.de
Phosphonium Salts: Reagents like BOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and PyBOP (Benzotriazol-1-yloxytri(pyrrolidino)phosphonium hexafluorophosphate) are powerful activators. thieme-connect.de They react with the carboxylate (formed by deprotonation of the carboxylic acid with a base) to generate a benzotriazolyl-activated ester, which rapidly acylates the amine.
Aminium/Uronium Salts: Reagents such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) function similarly. HATU is particularly effective for difficult couplings due to the reactivity of the activated ester it forms.
These reactions are typically performed in aprotic polar solvents like dimethylformamide (DMF) or acetonitrile (B52724) (MeCN) in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA).
Table 3: Selected Phosphonium and Aminium Coupling Reagents
| Reagent Type | Example Reagent | Full Name |
|---|---|---|
| Phosphonium | PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (B91526) |
| Phosphonium | PyAOP | (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate thieme-connect.de |
| Aminium/Uronium | HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate |
Investigation of Modern and Sustainable Synthetic Routes
In line with the principles of green chemistry, significant research has been directed toward developing more sustainable methods for amide synthesis that operate under milder conditions and reduce waste. springernature.com
Biocatalysis offers a powerful and environmentally benign alternative to traditional chemical methods for amide bond formation. nih.govrsc.org Enzymes, particularly lipases, can catalyze the formation of amide bonds with high selectivity under mild conditions, often in aqueous systems or non-hazardous organic solvents. rsc.orgwaseda.jp
The chemo-enzymatic synthesis of this compound can be approached in two primary ways:
Direct Amidation: A lipase (B570770) can be used to directly couple 3-methylbutanoic acid with diisobutylamine. This often requires the removal of water to drive the reaction equilibrium toward the amide product.
Ester Aminolysis: A two-step, one-pot process where the enzyme first catalyzes the esterification of 3-methylbutanoic acid with a simple alcohol (e.g., ethanol). Subsequently, the amine is added, and the same enzyme catalyzes the aminolysis of the in-situ-formed ester to yield the final amide. rsc.org
Immobilized lipases, such as Novozym 435 (Candida antarctica Lipase B, CALB), are particularly effective and widely used for these transformations due to their stability, reusability, and broad substrate scope. nih.govmdpi.com These enzymatic methods avoid the use of harsh reagents and toxic solvents, representing a significant advancement in sustainable chemical manufacturing. mdpi.com
Table 4: Features of Chemo-Enzymatic Amide Synthesis
| Feature | Description |
|---|---|
| Catalyst | Lipases (e.g., Novozym 435), Proteases, Acyltransferases nih.govmdpi.com |
| Reaction Conditions | Mild (near-neutral pH, room or slightly elevated temperature) waseda.jp |
| Solvents | Organic solvents (e.g., toluene (B28343), tert-amyl alcohol) or aqueous media nih.govmdpi.comnih.gov |
| Advantages | High selectivity, reduced waste, avoidance of toxic coupling reagents, catalyst reusability springernature.commdpi.com |
| Challenges | Slower reaction rates compared to classical methods, potential for enzyme inhibition |
Transition Metal-Catalyzed Amidation Protocols
The direct formation of an amide bond from a carboxylic acid and an amine is a thermodynamically favorable but kinetically slow process, often requiring high temperatures that can be prohibitive for complex molecules. Transition metal catalysis offers a powerful alternative to circumvent these limitations by providing lower energy reaction pathways. utexas.edudiva-portal.org Various metals, including palladium, nickel, iron, and Group (IV) metals like zirconium and titanium, have been successfully employed to catalyze direct amidation reactions. utexas.edudiva-portal.orgmdpi.com
These catalytic cycles generally involve the activation of the carboxylic acid, although the precise mechanism can vary. For instance, some protocols may involve the formation of a metal-carboxylate complex, which is then more susceptible to nucleophilic attack by the amine. Other pathways might involve oxidative addition or other activation modes. mdpi.com
For the synthesis of this compound from 3-methylbutanoic acid and diisobutylamine, several transition metal systems could be applicable. Iron(III) chloride, for example, has been reported as a low-cost and readily available Lewis acid catalyst for direct amidation, often under solvent-free conditions. mdpi.com Similarly, catalytic systems based on zirconium(IV) chloride have been shown to be effective for the direct coupling of non-activated carboxylic acids and amines, producing the desired amide and water as the sole byproduct. diva-portal.org Nickel-based catalysts, often in conjunction with N-heterocyclic carbene (NHC) ligands, have also emerged as a powerful tool for forging amide bonds. mdpi.com
Table 1: Representative Transition Metal-Catalyzed Amidation Systems
| Catalyst System | Typical Solvent | Temperature (°C) | Key Features |
|---|---|---|---|
| ZrCl₄ | Toluene or Solvent-free | 110-140 | Effective for non-activated acids; water is the only byproduct. diva-portal.org |
| FeCl₃ | Solvent-free | 80-100 | Inexpensive, readily available Lewis acid catalyst. mdpi.com |
| Ni(cod)₂ / IPr Ligand | Toluene | 140 | Broad functional group tolerance for both esters and amines. mdpi.com |
| Pd(OAc)₂ / Ligand | Various | Variable | Used in various C-N bond formations, including aminocarbonylation. utexas.edu |
Solvent-Free or Green Chemistry Synthetic Adaptations
In line with the principles of green chemistry, significant efforts have been directed toward developing more sustainable amidation methods. These approaches aim to reduce waste, eliminate hazardous solvents, and improve atom economy. Two notable strategies in this domain are solvent-free synthesis and biocatalysis.
One prominent solvent-free method involves the use of boric acid as a catalyst for the reaction between a carboxylic acid and an amine source, such as urea. semanticscholar.orgresearchgate.net The reaction proceeds by mixing and triturating the reactants with boric acid, followed by direct heating. semanticscholar.org This technique is simple, rapid, and avoids the use of organic solvents, thus simplifying product workup and reducing environmental impact. researchgate.net While its application to aliphatic acids requires evaluation, it represents a potentially green route to compounds like this compound. semanticscholar.org
Enzymatic synthesis offers another green alternative, utilizing lipases as biocatalysts. For example, Candida antarctica lipase B (CALB) has been effectively used to catalyze direct amide synthesis in green solvents like cyclopentyl methyl ether. nih.gov This enzymatic approach is highly efficient, often leading to excellent yields and conversions under mild conditions, which helps to avoid the degradation of thermally sensitive compounds. The high selectivity of enzymes can also be advantageous. The process circumvents the need for intensive purification steps, making it an attractive candidate for industrial-scale production. nih.gov
Table 2: Green Synthetic Approaches for Amidation
| Method | Catalyst | Reaction Conditions | Advantages |
|---|---|---|---|
| Solvent-Free Amidation | Boric Acid | Direct heating (160-180°C) of triturated reactants. semanticscholar.org | No organic solvent, rapid, simple procedure. semanticscholar.orgresearchgate.net |
| Enzymatic Amidation | Candida antarctica lipase B (CALB) | Mild temperature in a green solvent (e.g., CPME). nih.gov | High conversion and yields, minimal purification, sustainable. nih.gov |
Optimization of Reaction Conditions and Yields for this compound Synthesis
Optimizing the synthesis of a specific amide like this compound is crucial for maximizing yield and purity while minimizing costs and reaction times. The key parameters that require careful tuning include the choice of activating agent or catalyst, solvent, reaction temperature, and stoichiometry of the reactants.
The choice of coupling or activating agent is fundamental. While classic reagents can be used, modern methods often employ catalytic systems. For instance, the use of tris(2,2,2-trifluoroethyl) borate, B(OCH₂CF₃)₃, has been shown to be a highly effective reagent for the direct amidation of a wide variety of carboxylic acids and amines. nih.gov Optimization using such a reagent would involve adjusting its stoichiometry, typically from catalytic to stoichiometric amounts, and the reaction temperature, which often ranges from 80 to 100 °C. nih.gov
Temperature is a critical factor. While higher temperatures can increase reaction rates, they can also lead to side reactions or decomposition of the product or reactants. researchgate.net For the synthesis of this compound, a systematic screening of temperatures, for example from 80 °C to 150 °C, would be necessary to find the optimal balance between reaction time and product purity.
The solvent can significantly influence the reaction outcome. While solvent-free conditions are ideal from a green chemistry perspective, some protocols require a solvent to ensure homogeneity and facilitate the reaction. The choice can range from non-polar solvents like toluene to more polar aprotic solvents like acetonitrile, depending on the specific catalytic system employed. nih.gov The optimization process involves screening a panel of solvents to identify the one that provides the best yield and selectivity.
Table 3: Parameters for Optimization of Amide Synthesis
| Parameter | Variable Range/Options | Potential Impact on Synthesis |
|---|---|---|
| Catalyst/Reagent | ZrCl₄, FeCl₃, Boric Acid, B(OCH₂CF₃)₃ | Affects reaction rate, yield, and mechanism. diva-portal.orgmdpi.comnih.gov |
| Temperature | Room Temp. to 180°C | Influences reaction kinetics and selectivity; higher temps can cause decomposition. semanticscholar.orgresearchgate.net |
| Solvent | Toluene, Acetonitrile, Solvent-Free | Impacts solubility of reactants and catalyst efficiency. diva-portal.orgnih.gov |
| Reaction Time | 1 - 24 hours | Determines reaction completion; longer times can lead to byproduct formation. nih.gov |
Advanced Spectroscopic and Structural Elucidation of 3 Methyl N,n Bis 2 Methylpropyl Butanamide
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.
¹H NMR Chemical Shift and Coupling Constant Assignments
The protons of the two methyl groups on the 3-methylbutanoyl moiety (C4') are expected to appear as a doublet around 0.95 ppm due to coupling with the adjacent methine proton (H3'). This methine proton, in turn, would likely be observed as a multiplet around 2.10 ppm, being split by the C4' methyl protons and the C2' methylene (B1212753) protons. The C2' methylene protons are predicted to resonate as a doublet around 2.25 ppm, coupled to the H3' proton.
On the N,N-bis(2-methylpropyl) side, the two isobutyl groups are chemically equivalent. Within each isobutyl group, the six methyl protons (C3'') are expected to produce a doublet around 0.90 ppm, coupled to the adjacent methine proton (H2''). The methine proton (H2'') would appear as a multiplet around 1.90 ppm, split by the methyl protons (H3'') and the methylene protons (H1''). The N-CH₂ protons (H1'') are diastereotopic due to hindered rotation around the C-N amide bond and are expected to appear as two distinct signals, likely a pair of doublets of doublets, in the range of 3.20-3.40 ppm.
Predicted ¹H NMR Data
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-2' | 2.25 | d | 7.0 |
| H-3' | 2.10 | m | - |
| H-4' (CH₃)₂ | 0.95 | d | 6.5 |
| H-1'' (CH₂)₂ | 3.20 - 3.40 | dd | 14.0, 7.5 |
| H-2'' (CH)₂ | 1.90 | m | - |
| H-3'' (CH₃)₄ | 0.90 | d | 6.7 |
¹³C NMR Spectral Interpretation and Quaternary Carbon Analysis
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The carbonyl carbon (C1') is expected to have the most downfield chemical shift, appearing around 173 ppm, which is characteristic for a tertiary amide. The quaternary carbon of the t-butyl group is a key feature for analysis.
The carbons of the 3-methylbutanoyl group are predicted to resonate at approximately 45 ppm (C2'), 26 ppm (C3'), and 22.5 ppm (C4'). For the N,N-bis(2-methylpropyl) groups, the methylene carbons (C1'') attached to the nitrogen are expected around 55 ppm, the methine carbons (C2'') around 28 ppm, and the methyl carbons (C3'') around 20 ppm. The presence of a single signal for the carbonyl carbon confirms the amide functionality.
Predicted ¹³C NMR Data
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-1' (C=O) | 173.0 |
| C-2' (CH₂) | 45.0 |
| C-3' (CH) | 26.0 |
| C-4' (CH₃)₂ | 22.5 |
| C-1'' (CH₂)₂ | 55.0 |
| C-2'' (CH)₂ | 28.0 |
| C-3'' (CH₃)₄ | 20.0 |
2D NMR Techniques (COSY, HSQC, HMBC) for Structural Confirmation
Two-dimensional (2D) NMR techniques are invaluable for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure.
COSY (Correlation Spectroscopy): A COSY spectrum would show correlations between coupled protons. Key expected correlations include those between the H2' and H3' protons, and between the H3' and H4' protons of the 3-methylbutanoyl moiety. For the isobutyl groups, correlations would be seen between the H1'' and H2'' protons, and between the H2'' and H3'' protons.
HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded protons and carbons. This would confirm the assignments made in the 1D spectra. For instance, the signal at ~2.25 ppm would correlate with the carbon signal at ~45 ppm, confirming the H2'-C2' assignment.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum reveals long-range (2-3 bond) correlations between protons and carbons, which is crucial for piecing together the molecular fragments. Key HMBC correlations would be expected from the H2' protons to the carbonyl carbon (C1'), and from the H1'' protons to the carbonyl carbon (C1'), definitively establishing the amide linkage. Correlations from the H3' proton to C2' and C4', and from the H2'' protons to C1'' and C3'' would further solidify the assignments within the respective fragments.
Mass Spectrometry for Molecular Structure Verification
Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound, and to deduce its structure by analyzing its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of its elemental formula. For 3-Methyl-N,N-bis(2-methylpropyl)butanamide, the exact mass can be calculated based on its chemical formula, C₁₃H₂₇NO.
Calculated Exact Mass
| Ion | Chemical Formula | Calculated m/z |
| [M+H]⁺ | C₁₃H₂₈NO⁺ | 214.2165 |
| [M+Na]⁺ | C₁₃H₂₇NNaO⁺ | 236.1985 |
Fragmentation Pattern Analysis in Electron Ionization (EI) and Electrospray Ionization (ESI) Mass Spectrometry
The fragmentation of this compound under different ionization techniques provides valuable structural information.
Electron Ionization (EI): In EI-MS, the molecular ion is often observed, although it may be weak. A common fragmentation pathway for amides is the cleavage of the N-CO bond. nih.govrsc.org This would lead to the formation of a 3-methylbutanoyl cation (m/z 85) and a diisobutylaminyl radical. Another characteristic fragmentation is the McLafferty rearrangement, which for the acyl portion would result in a fragment at m/z 57. Alpha-cleavage adjacent to the nitrogen is also common, leading to the loss of a propyl radical (m/z 170) or an isobutyl radical (m/z 156).
Electrospray Ionization (ESI): ESI is a softer ionization technique, and the protonated molecule [M+H]⁺ at m/z 214.2165 would be the expected base peak. Fragmentation in the ESI source or in a tandem MS experiment (MS/MS) would likely also proceed via cleavage of the amide bond, yielding the prominent 3-methylbutanoyl cation at m/z 85. nih.govrsc.org The loss of one of the isobutyl groups as isobutene (56 Da) from the protonated molecule could also be a significant fragmentation pathway, resulting in an ion at m/z 158.
Predicted Major Mass Spectral Fragments
| m/z | Proposed Fragment | Ionization Mode |
| 214 | [M+H]⁺ | ESI |
| 170 | [M - C₃H₇]⁺ | EI |
| 158 | [M+H - C₄H₈]⁺ | ESI |
| 156 | [M - C₄H₉]⁺ | EI |
| 85 | [CH₃CH(CH₃)CH₂CO]⁺ | EI, ESI |
| 57 | [C₄H₉]⁺ or [CH₃CH(CH₃)CH₂]⁺ | EI |
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to identify the functional groups present in a molecule by probing their vibrational modes. For this compound, these techniques would provide a characteristic fingerprint, confirming the presence of the tertiary amide group and the branched alkyl chains.
The key vibrational modes expected for this compound are primarily associated with the amide group and the hydrocarbon framework. As a tertiary amide, the most prominent feature in its IR spectrum would be the C=O stretching vibration, typically appearing as a strong, sharp band in the region of 1630-1680 cm⁻¹. The exact position of this band is sensitive to the molecular environment and any steric hindrance, which is significant in this molecule due to the bulky isobutyl groups.
The C-N stretching vibration of the tertiary amide is also a key diagnostic peak, though it can be more complex due to coupling with other vibrations. It is generally expected to appear in the 1200-1300 cm⁻¹ region. Unlike primary and secondary amides, there will be no N-H stretching or bending vibrations, which simplifies the spectrum in the 3100-3500 cm⁻¹ and 1550-1650 cm⁻¹ regions, respectively.
The aliphatic C-H stretching vibrations from the isobutyl and isovaleryl moieties would be observed in the 2850-3000 cm⁻¹ range. The presence of the isopropyl-like branching (gem-dimethyl group) in both the acyl and alkyl parts of the molecule would likely give rise to characteristic splitting of the C-H bending vibrations, expected around 1365-1385 cm⁻¹.
Raman spectroscopy would provide complementary information. While the C=O stretch is also visible in Raman spectra, it is often weaker than in IR. Conversely, the more symmetric C-C and C-H vibrations of the alkyl backbone, which may be weak in the IR spectrum, would be expected to produce strong signals in the Raman spectrum.
Expected Vibrational Frequencies for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) | Assignment |
| C-H Stretch | 2850-3000 | Strong | Strong | Aliphatic C-H from isobutyl and isovaleryl groups |
| C=O Stretch | 1630-1680 | Strong | Medium | Tertiary amide carbonyl |
| C-H Bend | 1450-1470 | Medium | Medium | CH₂ and CH₃ scissoring |
| C-H Bend (gem-dimethyl) | 1365-1385 | Medium-Strong | Medium | Characteristic of isopropyl-like groups |
| C-N Stretch | 1200-1300 | Medium | Medium | Tertiary amide C-N bond |
This table is generated based on typical values for tertiary amides and branched alkanes and is for illustrative purposes. Actual experimental values may vary.
X-ray Crystallography Studies of Crystalline Forms (if applicable)
X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. wikipedia.org Should this compound be successfully crystallized, this technique would provide precise information on its molecular conformation, stereochemistry, and the nature of its intermolecular interactions in the solid state. wikipedia.org
Determination of Molecular Conformation and Stereochemistry
The molecule this compound possesses considerable conformational flexibility due to the multiple single bonds in its structure. X-ray diffraction analysis would reveal the preferred spatial arrangement of the atoms. A key aspect would be the geometry of the tertiary amide bond. While amide bonds typically exhibit a high degree of planar character due to resonance, significant steric hindrance from the two bulky isobutyl groups attached to the nitrogen atom, as well as the branched acyl group, could induce a notable twist around the C-N bond. The precise dihedral angle of this twist would be a critical piece of structural information.
Analysis of Intermolecular Interactions in the Solid State
The polar amide group, with its carbonyl oxygen, would also contribute to the intermolecular interactions through dipole-dipole interactions. It is conceivable that weak C-H···O interactions could form, where a hydrogen atom from an alkyl chain of a neighboring molecule interacts with the oxygen atom of the carbonyl group. X-ray crystallography would allow for the precise measurement of these intermolecular distances and angles, providing insight into the forces that stabilize the crystalline form. wikipedia.org
Theoretical and Computational Chemistry Investigations of 3 Methyl N,n Bis 2 Methylpropyl Butanamide
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a precise and detailed picture of the molecule's properties in a static, gas-phase environment.
The structure of an amide is defined by a delicate balance between resonance stabilization, which favors a planar arrangement of the amide group, and steric hindrance, which can force deviations from planarity. nih.gov In 3-Methyl-N,N-bis(2-methylpropyl)butanamide, the presence of two bulky isobutyl groups on the nitrogen atom and a branched isovaleryl group creates significant steric crowding.
Geometry optimization calculations are used to find the most stable three-dimensional arrangement of atoms, corresponding to the minimum energy on the potential energy surface. For a flexible molecule like this, multiple stable conformers (rotamers) exist due to rotation around the C-N and N-alkyl single bonds. researchgate.net The steric strain introduced by the bulky alkyl groups can lead to a "kinked" geometry rather than a fully extended, linear conformation. harvard.edu DFT calculations, for instance using the B3LYP functional with a 6-31G* basis set, can predict the geometries and relative energies of these conformers.
ω (O=C-N-C): Describes the rotation around the amide bond.
φ (C-N-Cα-Cβ): Describes the rotation of the N-isobutyl groups.
ψ (Cα-C-N-C): Describes the rotation of the isovaleryl group.
Due to steric hindrance between the isobutyl groups and the isovaleryl group, significant deviation from a perfectly planar amide bond (ω = 180° or 0°) and pyramidalization at the nitrogen atom can be expected. chemrxiv.org
Table 1: Calculated Dihedral Angles and Relative Energies of Low-Energy Conformers of this compound
| Conformer | ω (O=C-N-C) (°) | φ (N-Cα) (°) | ψ (Cα-C) (°) | Relative Energy (kcal/mol) |
| 1 (Global Minimum) | 175.8 | -155.2 | 160.5 | 0.00 |
| 2 | -168.5 | 158.9 | -165.3 | 1.25 |
| 3 | 15.2 | -85.6 | 170.1 | 2.80 |
Data is hypothetical, based on typical results from DFT calculations for sterically hindered tertiary amides.
Frontier Molecular Orbital (FMO) theory is a fundamental concept for understanding chemical reactivity. numberanalytics.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO represents the orbital from which the molecule is most likely to donate electrons (nucleophilicity), while the LUMO is the orbital that is most likely to accept electrons (electrophilicity). youtube.comresearchgate.net
For this compound, theoretical calculations predict the following:
HOMO: The HOMO is primarily localized on the lone pair electrons of the carbonyl oxygen and, to a lesser extent, the nitrogen atom. This indicates that the most nucleophilic site in the molecule is the carbonyl oxygen.
LUMO: The LUMO is predominantly centered on the antibonding π* orbital of the carbonyl group, with the largest coefficient on the carbonyl carbon. This identifies the carbonyl carbon as the most electrophilic site, susceptible to nucleophilic attack.
Table 2: Calculated Frontier Molecular Orbital Energies
| Molecular Orbital | Energy (eV) |
| HOMO | -6.85 |
| LUMO | 1.15 |
| HOMO-LUMO Gap (ΔE) | 8.00 |
Data is hypothetical, based on typical results from DFT calculations.
The Electrostatic Potential (ESP) surface maps the electrostatic potential onto the molecule's electron density surface, providing a visual guide to its charge distribution. youtube.com It is invaluable for predicting non-covalent interactions and identifying reactive sites for electrophilic and nucleophilic attack. chemtools.orgacs.org
In an ESP map of this compound, distinct regions of charge would be observed:
Negative Potential (Red/Yellow): The most negative electrostatic potential is concentrated around the carbonyl oxygen atom due to its high electronegativity and lone pair electrons. This confirms it as the primary site for interactions with electrophiles or hydrogen bond donors. youtube.com
Positive Potential (Blue): Regions of positive potential are located around the hydrogen atoms of the alkyl chains, making them susceptible to interactions with nucleophiles or hydrogen bond acceptors.
Neutral Potential (Green): The hydrocarbon portions of the isobutyl and isovaleryl groups exhibit a relatively neutral potential.
The ESP analysis complements FMO theory, providing a more complete picture of the molecule's reactivity based on electrostatic interactions. researchgate.net
Molecular Dynamics (MD) Simulations
While quantum calculations analyze static structures, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of a molecule over time, particularly its conformational changes and interactions within a solvent. youtube.comnih.gov
An MD simulation of this compound in a solvent box (e.g., water or chloroform) would reveal its dynamic conformational landscape. Starting from a low-energy geometry, the simulation propagates the atoms' positions and velocities according to classical mechanics. youtube.com
Over the course of the simulation (typically nanoseconds to microseconds), the molecule would explore various conformational states by rotating around its single bonds. The bulky and branched nature of the alkyl groups would create a rugged energy landscape, potentially trapping the molecule in certain conformations for extended periods before transitioning to others. Analysis of the simulation trajectory would allow for the calculation of the population distribution of the different rotamers in the solution phase, which can differ from the gas-phase predictions due to solvent effects. arxiv.org
Table 3: Simulated Conformational Populations in Different Solvents
| Conformer | Population in Water (%) | Population in Chloroform (B151607) (%) |
| 1 | 65 | 70 |
| 2 | 25 | 22 |
| 3 | 10 | 8 |
Data is hypothetical, representing plausible results from an MD simulation.
MD simulations are particularly effective for studying the specific and non-specific interactions between a solute and the surrounding solvent molecules. researchgate.netresearchgate.net For this compound, the interactions are dominated by the polar amide group.
In a Protic Solvent (e.g., Water): The primary interaction would be the formation of hydrogen bonds between the water molecules and the carbonyl oxygen of the amide. acs.org The strength and lifetime of these hydrogen bonds can be quantified from the simulation. The bulky, non-polar alkyl groups would organize water molecules around them, leading to a hydrophobic hydration effect.
In an Aprotic Solvent (e.g., Chloroform): Interactions would be primarily dipole-dipole in nature between the polar C-H bond of chloroform and the amide group.
Tools like the Radial Distribution Function (RDF) can be calculated from the MD trajectory to give a probabilistic measure of finding a solvent atom at a certain distance from a solute atom. For instance, the RDF between the carbonyl oxygen and the hydrogen atoms of water would show a sharp peak at approximately 1.8-2.0 Å, characteristic of a strong hydrogen bond.
Prediction of Spectroscopic Parameters via Computational Methods
Computational quantum chemistry offers a suite of methods to predict the spectroscopic parameters of molecules, which are crucial for their identification and characterization. For this compound, these predictions can guide experimental work and aid in the interpretation of spectral data.
The prediction of ¹H and ¹³C NMR chemical shifts is a cornerstone of computational spectroscopy. Density Functional Theory (DFT) is a widely used method for this purpose. The process typically involves:
Conformational Analysis: Identifying the low-energy conformers of the molecule, as the observed NMR spectrum is a Boltzmann-weighted average of the spectra of these conformers.
Geometry Optimization: Optimizing the geometry of each conformer at a chosen level of theory.
NMR Shielding Calculation: Calculating the isotropic magnetic shielding constants for each nucleus.
Chemical Shift Prediction: Referencing the calculated shielding constants to a standard, typically tetramethylsilane (B1202638) (TMS), to obtain the chemical shifts.
Various DFT functionals and basis sets can be employed, with their accuracy benchmarked against experimental data. For instance, functionals like B3LYP or the mPW1PW91 are often paired with basis sets such as 6-31G(d,p) or larger for reliable predictions. More recent approaches even leverage machine learning models trained on large datasets of experimental spectra to achieve high accuracy. nih.govgithub.io
A hypothetical table of predicted ¹H and ¹³C NMR chemical shifts for this compound, calculated using a DFT approach, is presented below.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: This data is illustrative and based on general principles of computational NMR prediction.)
| ¹H NMR | ¹³C NMR | ||
|---|---|---|---|
| Proton Environment | Predicted Chemical Shift (ppm) | Carbon Environment | Predicted Chemical Shift (ppm) |
| CH₃ (isobutyl) | 0.90 - 1.00 | C=O (amide) | 173.5 |
| CH (isobutyl) | 1.80 - 1.95 | CH₂ (butanamide) | 45.2 |
| CH₂ (N-isobutyl) | 3.10 - 3.25 | CH (isovaleroyl) | 25.8 |
| CH₂ (butanamide) | 2.15 - 2.25 | CH₃ (isovaleroyl) | 22.4 |
| CH (isovaleroyl) | 2.05 - 2.15 | CH₂ (N-isobutyl) | 55.1 |
| CH₃ (isovaleroyl) | 0.95 - 1.05 | CH (isobutyl) | 28.3 |
| CH₃ (isobutyl) | 20.1 |
Computational methods, particularly DFT, are also highly effective in predicting the vibrational spectra of molecules. acs.orgnih.gov The calculation of harmonic vibrational frequencies can identify the characteristic absorption bands. For an amide like this compound, the most significant vibrational mode is the C=O stretching frequency, often referred to as the amide I band. acs.orgacs.org Its position is sensitive to the electronic environment and molecular conformation. Other important vibrations include the N-C stretching and C-N-C bending modes.
The predicted IR spectrum provides a theoretical fingerprint of the molecule that can be compared with experimental data. The table below illustrates the kind of data that would be generated from a DFT frequency calculation for the target molecule.
Table 2: Predicted Characteristic IR Absorption Frequencies for this compound (Note: This data is illustrative and based on general principles of computational IR spectroscopy for amides.)
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Description |
|---|---|---|
| C-H stretch (aliphatic) | 2870 - 2960 | Stretching vibrations of the methyl and methylene (B1212753) groups. |
| C=O stretch (Amide I) | 1630 - 1660 | Characteristic strong absorption for a tertiary amide. acs.orgnih.gov |
| C-N stretch | 1250 - 1300 | Stretching of the bond between the carbonyl carbon and the nitrogen. |
| C-H bend | 1365 - 1465 | Bending vibrations of the alkyl groups. |
The electronic transitions of this compound can be predicted using Time-Dependent Density Functional Theory (TD-DFT). researchgate.net Amides typically exhibit a π → π* transition at shorter wavelengths and a weaker n → π* transition at longer wavelengths. acs.org TD-DFT calculations can predict the excitation energies and oscillator strengths of these transitions, which correspond to the absorption maxima (λ_max) and intensities in the UV-Vis spectrum.
Table 3: Predicted UV-Vis Absorption for this compound (Note: This data is illustrative and based on general principles of computational UV-Vis spectroscopy for amides.)
| Electronic Transition | Predicted λ_max (nm) | Oscillator Strength (f) |
|---|---|---|
| n → π | ~220 | Low |
| π → π | ~190 | High |
Reaction Pathway Modeling and Transition State Analysis for Amidation Reactions
The synthesis of this compound typically involves the amidation of 3-methylbutanoic acid (isovaleric acid) or one of its derivatives with diisobutylamine (B89472). Computational chemistry can model the reaction mechanism, providing insights into the energetics of the pathway and the structure of transition states.
The direct amidation of a carboxylic acid and an amine is often thermodynamically favorable but kinetically slow due to a high activation barrier. researchgate.net Catalysts are frequently employed to facilitate the reaction. mdpi.comacs.org Computational modeling can explore different catalytic cycles, such as those involving boron-based reagents or metal catalysts. acs.orgnih.gov
A common approach involves using DFT to map out the potential energy surface of the reaction. This includes locating the stationary points: reactants, intermediates, transition states, and products. The key steps in modeling the amidation reaction would be:
Reactant Complex Formation: Modeling the initial interaction between 3-methylbutanoic acid and diisobutylamine.
Transition State Search: Locating the transition state for the nucleophilic attack of the amine on the carboxylic acid (or its activated form). This is the highest energy point along the reaction coordinate and determines the rate of the reaction.
Intermediate Formation: Identifying any tetrahedral intermediates that may be formed.
Product Formation: Modeling the final steps leading to the formation of the amide and a water molecule.
The calculated activation energies (the energy difference between the reactants and the transition state) can be used to compare the feasibility of different pathways (e.g., catalyzed vs. uncatalyzed).
Table 4: Illustrative Energy Profile for the Uncatalyzed Amidation of 3-Methylbutanoic Acid with Diisobutylamine (Note: This data is hypothetical and for illustrative purposes only.)
| Reaction Step | Relative Energy (kcal/mol) | Description |
|---|---|---|
| Reactants (3-methylbutanoic acid + diisobutylamine) | 0.0 | Reference energy level. |
| Transition State 1 (Nucleophilic attack) | +45.0 | High energy barrier for the uncatalyzed reaction. |
| Tetrahedral Intermediate | +15.0 | A metastable intermediate. |
| Transition State 2 (Water elimination) | +25.0 | Energy barrier for the collapse of the intermediate. |
| Products (this compound + H₂O) | -5.0 | The overall reaction is slightly exothermic. |
By modeling the reaction in the presence of a catalyst, such as a boronic acid, computational studies could demonstrate a significant lowering of the activation energy, explaining the catalytic effect observed experimentally. nih.gov
Compound Names
Mechanistic Studies of Chemical Transformations Involving 3 Methyl N,n Bis 2 Methylpropyl Butanamide
Hydrolysis Kinetics and Mechanism under Acidic and Basic Conditions
The hydrolysis of amides to their corresponding carboxylic acids and amines is a fundamentally important reaction, albeit one that is typically slow for tertiary amides due to the stability of the amide bond and the poor leaving group ability of the dialkylamine. The reaction can be catalyzed by both acids and bases, with the mechanism and kinetics being highly dependent on the reaction conditions.
Basic hydrolysis, on the other hand, proceeds via the direct nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon to form a tetrahedral intermediate. The breakdown of this intermediate to form the carboxylate and the secondary amine is the rate-determining step and is particularly slow for tertiary amides due to the high basicity (and thus poor leaving group ability) of the resulting dialkylamide anion. Consequently, vigorous conditions such as high temperatures and concentrated base are typically required.
| Hydrolysis Condition | Catalyst | General Mechanism | Expected Relative Rate for 3-Methyl-N,N-bis(2-methylpropyl)butanamide |
| Acidic | H₃O⁺ | Protonation of C=O, nucleophilic attack by H₂O, proton transfer, elimination of R₂NH₂⁺ | Slow, requires heating |
| Basic | OH⁻ | Nucleophilic attack by OH⁻, formation of tetrahedral intermediate, elimination of R₂N⁻ (slow) | Very slow, requires high temperature and high base concentration |
Reactivity Towards Nucleophilic and Electrophilic Reagents
The amide functional group in this compound is generally unreactive towards many nucleophiles due to the resonance stabilization of the N-C=O bond. However, its reactivity can be modulated by the choice of reagent and reaction conditions.
Nucleophilic Reagents: Strong nucleophiles, particularly organometallic reagents such as organolithium and Grignard reagents, are capable of adding to the carbonyl carbon of tertiary amides. The reaction of a tertiary amide with one equivalent of an organolithium or Grignard reagent typically leads to the formation of a ketone after acidic workup. The initial addition forms a stable tetrahedral intermediate which does not collapse until hydrolysis. The steric hindrance in this compound would likely necessitate more forcing conditions for these reactions to proceed efficiently.
Reduction of tertiary amides can also be achieved with powerful reducing agents like lithium aluminum hydride (LiAlH₄). This reaction typically proceeds to the corresponding tertiary amine, involving the reduction of the carbonyl group to a methylene (B1212753) group.
Electrophilic Reagents: The amide nitrogen in this compound is not nucleophilic due to the delocalization of its lone pair of electrons into the carbonyl group. Therefore, it does not readily react with electrophiles at the nitrogen atom. However, the carbonyl oxygen possesses some nucleophilicity and can be activated by strong electrophiles. For instance, activation with agents like triflic anhydride (B1165640) can convert the amide into a highly reactive electrophilic species, which can then be attacked by a wide range of nucleophiles.
| Reagent Type | Example Reagent | Expected Product with this compound | General Reactivity |
| Strong Nucleophile | n-Butyllithium (n-BuLi) | Ketone (after hydrolysis) | Requires strong, unhindered nucleophiles |
| Strong Nucleophile | Grignard Reagent (RMgX) | Ketone (after hydrolysis) | Similar to organolithium reagents |
| Reducing Agent | Lithium Aluminum Hydride (LiAlH₄) | Tertiary Amine | Powerful reduction to the amine |
| Electrophilic Activator | Triflic Anhydride ((CF₃SO₂)₂O) | Activated iminium intermediate | Enhances susceptibility to nucleophilic attack |
Photochemical Reactions and Degradation Pathways
The photochemical behavior of amides is a complex area of study. While amides are generally considered to be photochemically stable, they can undergo degradation upon exposure to ultraviolet (UV) radiation, particularly at shorter wavelengths. The specific degradation pathways for this compound have not been reported, but general pathways for N,N-dialkylamides can be considered.
One potential photochemical reaction is the Norrish Type I cleavage of the acyl-nitrogen bond (C-N bond) or the carbon-carbonyl bond (C-C bond). This would lead to the formation of radical species that could then undergo a variety of subsequent reactions, such as recombination, disproportionation, or reaction with the solvent. Another possibility is the abstraction of a hydrogen atom from one of the alkyl groups, leading to the formation of different radical intermediates and subsequent rearrangement or degradation products.
For unsaturated amides, photochemical E/Z isomerization is a common process. However, as this compound is a saturated amide, this pathway is not applicable. Without specific experimental data, predicting the exact photochemical degradation products and their quantum yields remains speculative.
Thermal Stability and Decomposition Mechanisms
Tertiary amides are known to be relatively thermally stable compounds. The decomposition temperature is dependent on the specific structure of the amide. For N,N-dialkylamides, thermal degradation typically occurs at elevated temperatures and can proceed through several pathways.
One proposed mechanism for the thermal decomposition of tertiary amides involves a six-membered ring transition state, leading to the formation of an alkene and a secondary amide via a concerted elimination reaction. However, the structure of this compound does not readily lend itself to this specific pathway.
A more likely decomposition route at high temperatures would be homolytic cleavage of the C-N or C-C bonds, generating radical intermediates. These radicals can then initiate a cascade of further reactions, leading to a complex mixture of smaller molecules. A computational study on the gas-phase decomposition of N,N-diacetamide suggested an activation energy of approximately 187 kJ/mol for its thermal breakdown. While this value is for a different amide, it provides a general idea of the energy required for the thermal decomposition of such compounds.
Derivatization Strategies and Analog Synthesis of 3 Methyl N,n Bis 2 Methylpropyl Butanamide
Modification at the Alkyl Chains
The alkyl chains of 3-Methyl-N,N-bis(2-methylpropyl)butanamide, both on the acyl and the nitrogen side, present opportunities for structural diversification. Modifications can range from the introduction of cyclic systems to altering the length of the carbon chains.
The incorporation of aromatic or heterocyclic rings can significantly influence the properties of the parent compound. These groups can be introduced through various synthetic strategies. For instance, N-phenyl groups have been incorporated into polyamide structures to enhance solubility and thermal stability. researchgate.net A general approach to introduce a phenyl group would be to start from a phenyl-containing carboxylic acid or amine.
One plausible route for synthesizing an analog with a phenyl group on the acyl chain would involve the reaction of a phenyl-substituted carboxylic acid chloride with diisobutylamine (B89472). Alternatively, a palladium-catalyzed coupling reaction, such as the Buchwald-Hartwig amination, could be employed to couple an aryl halide with a primary amide, followed by N-alkylation.
The synthesis of heterocyclic analogs can be achieved by utilizing heterocyclic building blocks. For example, N-dialkylaminomethyl-substituted heterocycles can be synthesized by reacting iminium ions, generated from aminals and succinic anhydride (B1165640), with various heterocyles. nih.gov This method offers a straightforward way to introduce a range of heterocyclic systems. nih.gov The synthesis of nitrogen-containing heterocyclic dyes for textiles also provides a rich source of synthetic methodologies that can be adapted for this purpose. researchgate.net
Table 1: Proposed Analogs with Aromatic or Heterocyclic Moieties
| Compound Name | Structure | Proposed Synthetic Precursors |
| 3-Phenyl-N,N-bis(2-methylpropyl)butanamide | C₂₁H₂₇NO | 3-Phenylbutanoic acid, Diisobutylamine |
| 3-Methyl-N-(2-methylpropyl)-N-(pyridin-4-ylmethyl)butanamide | C₁₈H₃₀N₂O | 3-Methyl-N-(2-methylpropyl)butanamide, 4-(Chloromethyl)pyridine |
| 3-(Thiophen-2-yl)-N,N-bis(2-methylpropyl)butanamide | C₁₇H₂₉NOS | 3-(Thiophen-2-yl)propanoic acid, Diisobutylamine |
This table presents hypothetical analogs and their potential starting materials based on established synthetic routes for similar compounds.
Modifying the length of the alkyl chains can be achieved through established organic synthesis methods. Chain elongation can be accomplished by reacting a suitable precursor with a chain-extending agent. For instance, the reaction of methanesulfonates with potassium cyanide, followed by conversion of the resulting nitriles to methyl esters, is a quantitative method for chain elongation of aliphatic compounds. nih.gov
Conversely, chain shortening can be achieved through oxidative cleavage or other degradation reactions. For example, the Hofmann rearrangement or Curtius rearrangement can be used to convert a carboxylic acid derivative into an amine with one less carbon atom, which can then be further functionalized.
A direct method for the synthesis of sterically hindered tertiary amines, which could be adapted for the N-alkyl chains, involves the reductive amination of ketones. This atom-economical approach utilizes carbon monoxide as a deoxygenating agent and is catalyzed by rhodium or ruthenium complexes. rsc.org
Table 2: Proposed Analogs with Modified Chain Lengths
| Compound Name | Structure | Modification Type | Proposed Synthetic Approach |
| 4-Methyl-N,N-bis(2-methylpropyl)pentanamide | C₁₅H₃₁NO | Chain Elongation | Grignard reaction on 3-methyl-N,N-bis(2-methylpropyl)butanal |
| 2-Methyl-N,N-bis(2-methylpropyl)propanamide | C₁₂H₂₅NO | Chain Shortening | Barbier-Wieland degradation of 3-methyl-N,N-bis(2-methylpropyl)butanoic acid |
| N,N-Dibutyl-3-methylbutanamide | C₁₃H₂₇NO | N-Alkyl Chain Modification | Reaction of 3-methylbutanoyl chloride with dibutylamine |
This table outlines hypothetical analogs with altered chain lengths and suggests plausible synthetic strategies.
Stereoselective Synthesis of Chiral Analogs
The presence of a chiral center at the 3-position of the butanamide chain suggests that stereoselective synthesis can lead to enantiomerically pure analogs. Atropisomeric amides, a class of chiral compounds with restricted rotation around a C-N bond, have gained significant attention. rsc.orgacs.orgnih.gov Methods for their synthesis include stereoselective N-alkylation, amination, and C-H activation. rsc.org
The synthesis of chiral amides can be achieved through the use of chiral auxiliaries or catalysts. For instance, proline-derived diamines have been used to control the conformation of a stereogenic axis in the synthesis of atropisomeric amides. acs.org Another approach involves the use of (-)-sparteine (B7772259) in the enantioselective silylation of amides to control the conformation of a stereogenic axis. acs.orgnih.gov One-step synthesis of chiral spherical aromatic amides has also been reported. rsc.org
For this compound, a stereoselective approach could involve the use of a chiral starting material, such as (R)- or (S)-3-methylbutanoic acid, followed by amidation with diisobutylamine. Alternatively, asymmetric hydrogenation of a corresponding unsaturated precursor could be employed to establish the chiral center.
Table 3: Examples of Chiral Amide Synthesis Strategies
| Strategy | Key Reagent/Catalyst | Resulting Chirality | Reference |
| Intramolecular Acyl Transfer | Tethered Lewis basic pyridine (B92270) or tertiary amine | Atropisomeric Amides | rsc.org |
| Enantioselective Silylation | (-)-Sparteine | Atropisomeric Amides | acs.orgnih.gov |
| Asymmetric 1,3-Dipolar Cycloaddition | CuI/Fesulphos | Axially Chiral Naphthylpyrroles | acs.org |
This table summarizes selected strategies for the synthesis of chiral amides that could be adapted for the target molecule.
Synthesis of Deuterated or Isotopic Analogs for Mechanistic Probes
Isotopically labeled compounds, particularly deuterated analogs, are invaluable tools for studying reaction mechanisms and metabolic pathways. symeres.com The synthesis of deuterated this compound can be achieved through various methods.
A convenient method for the synthesis of perdeuterated alkyl amides involves a hydrogen-deuterium (H/D) exchange protocol using Pt/C as a catalyst and D₂O as the deuterium (B1214612) source under mild conditions. ornl.govosti.gov This method can be applied to achieve perdeuteration of the alkyl chains. ornl.govosti.gov Another approach for the α-deuteration of amides involves an electrochemical method that proceeds via an H/D exchange reaction under mild, neutral conditions. rsc.org A retro-ene type reaction triggered by the addition of deuterated dimethyl sulfoxide (B87167) to a keteniminium intermediate also provides a facile method for α-deuteration of amides. nih.gov A general and versatile synthesis of selectively deuterated amines has been reported, which could be applied to the N-alkyl groups. rsc.org
The synthesis of stable-isotope labeled N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide provides an example of incorporating isotopes into a related chemical structure. researchgate.net These labeling strategies can provide crucial insights into the fate of the molecule in biological systems or its role in chemical reactions.
Table 4: Methods for Deuterium Labeling of Amides
| Method | Position of Deuteration | Key Reagents | Reference |
| Pt/C Catalyzed H/D Exchange | Perdeuteration of alkyl chains | Pt/C, D₂O | ornl.govosti.gov |
| Electrochemical H/D Exchange | α-position | Electrochemical cell, Deuterated solvent | rsc.org |
| Retro-ene Reaction | α-position | [D₆]DMSO, Trifluoromethanesulfonic anhydride | nih.gov |
| Domino Keteniminium/Iminium Activation | α and/or β positions of amines | Triflic acid, Deuterated triethylsilane | rsc.org |
This table highlights various methods for the deuteration of amides, which could be applied to synthesize labeled analogs of this compound.
Analysis of this compound in Chemical Synthesis and Catalysis
Following a comprehensive review of scientific literature and chemical databases, it has been determined that there is a significant lack of published research on the specific applications of the chemical compound This compound . The subsequent sections of this article will address the specified areas of potential application and reflect the current state of available information.
Potential Applications in Chemical Synthesis and Catalysis
Detailed investigations into the utility of 3-Methyl-n,n-bis(2-methylpropyl)butanamide in various domains of chemical synthesis and catalysis have yielded no specific, documented applications in publicly accessible scientific literature. The following subsections elaborate on the absence of findings in the requested areas.
A thorough search of academic and patent literature reveals no instances of This compound being employed as a chiral auxiliary in asymmetric synthesis. While amides are a class of compounds that can be designed to function as chiral auxiliaries, there is no evidence to suggest that this specific molecule has been investigated or utilized for this purpose.
There are no available research findings or reports on the use of This compound in ligand design for organometallic catalysis. The structure of the molecule does not immediately suggest strong chelating properties that are typically sought in ligand design, and no studies have been published that explore its potential in this capacity.
No literature currently documents the use of This compound as a specialized solvent or reaction medium for any specific chemical transformations. While its physical properties might suggest potential as a high-boiling point, aprotic solvent, there is no empirical data or published research to support this application.
The role of This compound as a precursor for advanced organic materials, such as polymer monomers or for the construction of supramolecular assemblies, is not described in any current scientific publications. The necessary reactive functional groups for polymerization or programmed self-assembly are not apparent in its structure, and no research has been presented to indicate its use in this field.
Advanced Analytical Methodologies Development for 3 Methyl N,n Bis 2 Methylpropyl Butanamide
Chromatographic Method Development
Chromatographic techniques are paramount for the separation and identification of 3-Methyl-N,N-bis(2-methylpropyl)butanamide from complex matrices. The development of these methods requires careful selection of stationary phases, mobile phases, and detection systems to achieve optimal resolution and sensitivity.
Gas Chromatography (GC) with Various Detection Systems
Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds like this compound. The selection of the column and detector is critical for successful separation and detection.
Given its molecular weight and branched structure, a non-polar or mid-polarity capillary column is generally suitable. A common choice would be a fused silica (B1680970) capillary column coated with a polysiloxane-based stationary phase.
Detection Systems:
Flame Ionization Detector (FID): FID is a universal detector for organic compounds and would provide a robust response for this compound. It is known for its high sensitivity and wide linear range.
Mass Spectrometry (MS): Coupling GC with a mass spectrometer (GC-MS) provides not only quantitative data but also structural information, which is invaluable for unequivocal identification. The electron ionization (EI) mass spectrum would likely show characteristic fragmentation patterns, including cleavage of the N-CO bond and fragmentation of the alkyl chains. nih.govunl.pt The fragmentation of aliphatic tertiary amides can also involve α-cleavage. nih.gov
Nitrogen-Phosphorus Detector (NPD): An NPD is highly selective for nitrogen-containing compounds, offering excellent sensitivity and selectivity for the analysis of this compound, especially in complex matrices where interferences from non-nitrogenous compounds are a concern. nih.gov
Hypothetical GC-MS Operating Parameters:
| Parameter | Value |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent) |
| Injector Temperature | 250 °C |
| Oven Program | Initial 100 °C (hold 2 min), ramp at 15 °C/min to 280 °C (hold 5 min) |
| Carrier Gas | Helium, constant flow 1.2 mL/min |
| MS Ion Source Temp | 230 °C |
| MS Quadrupole Temp | 150 °C |
| Scan Range | 40-400 m/z |
High-Performance Liquid Chromatography (HPLC) Method Optimization
High-performance liquid chromatography is a versatile technique for the analysis of a wide range of compounds. For a non-chromophoric compound like this compound, detector selection and potential derivatization are key considerations. veeprho.comeurekaselect.com
Reversed-Phase HPLC:
A reversed-phase C18 or C8 column would be the standard choice for separating this moderately non-polar analyte. The retention behavior will be influenced by the hydrophobicity (logP value) of the molecule and the composition of the mobile phase. nih.govresearchgate.net
Mobile Phase: A mixture of acetonitrile (B52724) or methanol (B129727) and water would be a suitable mobile phase. Gradient elution may be necessary to achieve a reasonable retention time and good peak shape.
Detection:
UV-Visible Detector: Direct UV detection is challenging due to the lack of a significant chromophore in the molecule. veeprho.com Detection at low wavelengths (e.g., < 210 nm) might be possible but often suffers from low sensitivity and high background noise.
Derivatization: To enhance UV detection, pre- or post-column derivatization with a UV-active reagent can be employed. Reagents that react with the amide group, or a precursor amine, could be used. nih.govnih.gov
Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD): These universal detectors are not dependent on the optical properties of the analyte and are well-suited for non-chromophoric compounds like this compound. wiley.comresearchgate.net
Hypothetical HPLC-ELSD Method Parameters:
| Parameter | Value |
| Column | C18, 150 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 50% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| ELSD Nebulizer Temp | 40 °C |
| ELSD Evaporator Temp | 60 °C |
Chiral Chromatography for Enantiomeric Separation
This compound possesses a chiral center at the 3-position of the butanamide moiety. Therefore, the separation of its enantiomers is essential for stereospecific studies. Chiral HPLC is the most common technique for this purpose.
The selection of a suitable chiral stationary phase (CSP) is the most critical factor for achieving enantiomeric separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective for separating a wide range of chiral compounds, including amides. nih.govcapes.gov.bryakhak.org
Potential Chiral Stationary Phases:
Cellulose-based: Chiralcel® OD-H, OJ-H
Amylose-based: Chiralpak® AD-H, AS-H, IC
The mobile phase typically consists of a non-polar solvent like hexane (B92381) mixed with an alcohol modifier such as isopropanol (B130326) or ethanol. The type and concentration of the alcohol modifier can significantly impact the retention and resolution of the enantiomers.
Illustrative Chiral HPLC Research Findings:
| Chiral Stationary Phase | Mobile Phase (Hexane:Isopropanol) | Flow Rate (mL/min) | Temperature (°C) | Resolution (Rs) |
| Chiralpak® IC | 90:10 | 1.0 | 25 | 2.1 |
| Chiralcel® OD-H | 95:5 | 0.8 | 25 | 1.8 |
Quantitative Analysis Techniques
Beyond chromatographic methods, classical quantitative techniques can be adapted for the analysis of this compound, particularly for bulk material analysis where high precision and accuracy are required.
Spectrophotometric Assays
As this compound lacks a strong native chromophore, direct spectrophotometric quantification is not feasible. However, derivatization reactions that produce a colored product can be utilized for indirect spectrophotometric analysis. tandfonline.comtandfonline.com
One possible approach is the hydroxamic acid-iron(III) complex formation method. The amide can be reacted with hydroxylamine (B1172632) to form the corresponding hydroxamic acid, which then forms a colored complex with iron(III) ions in an acidic solution. The absorbance of this complex can be measured in the visible region (typically around 500-540 nm).
Hypothetical Spectrophotometric Assay Data:
| Concentration (µg/mL) | Absorbance at 520 nm |
| 10 | 0.112 |
| 20 | 0.225 |
| 40 | 0.451 |
| 60 | 0.678 |
| 80 | 0.902 |
Titrimetric Methods
Titrimetric methods, known for their high precision, can be applied to the quantification of this compound. Due to the weakly basic nature of the amide nitrogen, a non-aqueous acid-base titration is the most suitable approach. blogspot.comvedantu.com
In this method, the sample is dissolved in a non-aqueous solvent, such as glacial acetic acid or a mixture of solvents, to enhance its basicity. The titration is then performed with a strong acid, typically perchloric acid in a non-aqueous solvent. gfschemicals.commetrohm.com The endpoint can be determined potentiometrically using a glass and reference electrode pair or visually with a suitable indicator like crystal violet. blogspot.comwikipedia.org
Typical Non-Aqueous Titration Parameters:
| Parameter | Description |
| Solvent | Glacial Acetic Acid |
| Titrant | 0.1 N Perchloric Acid in Glacial Acetic Acid |
| Endpoint Detection | Potentiometric (Glass-Calomel Electrode System) or Visual (Crystal Violet Indicator) |
Hyphenated Techniques for Impurity Profiling
Hyphenated techniques have revolutionized the field of impurity analysis by enabling the separation, detection, and structural elucidation of trace-level components within a complex matrix. google.com For a compound like this compound, these techniques are essential for identifying by-products, intermediates, and degradation products that may be present. The choice of a specific hyphenated technique is often dictated by the physicochemical properties of the target compound and its potential impurities, such as volatility, polarity, and thermal stability.
The most powerful and widely used hyphenated techniques for the impurity profiling of organic compounds are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). acs.org These methods provide not only quantitative data but also structural information, which is critical for the unambiguous identification of unknown impurities. researchgate.net
The detection and characterization of trace impurities in this compound necessitate analytical methods with high sensitivity and specificity. Both GC-MS and LC-MS are exceptionally well-suited for this challenge, each offering unique advantages.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust technique for the analysis of volatile and thermally stable compounds. Given that this compound is an aliphatic amide, it is expected to have sufficient volatility and thermal stability to be amenable to GC analysis. GC-MS combines the high-resolution separation capabilities of gas chromatography with the unparalleled identification power of mass spectrometry. researchgate.net
In a typical GC-MS analysis, the sample is injected into the GC, where it is vaporized and separated based on the components' boiling points and interactions with the stationary phase of the chromatographic column. As each separated component elutes from the column, it enters the mass spectrometer, where it is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). The electron ionization (EI) mode is commonly used, which generates a reproducible fragmentation pattern that serves as a "molecular fingerprint," allowing for the identification of known impurities by comparison to a spectral library and the structural elucidation of unknown impurities. nih.gov
For trace analysis, the mass spectrometer can be operated in selected ion monitoring (SIM) mode, which significantly enhances sensitivity by monitoring only a few specific ions characteristic of the target impurity, rather than scanning the entire mass range. google.com
Illustrative GC-MS Method Parameters for Impurity Profiling:
| Parameter | Illustrative Setting | Purpose |
| GC System | Agilent 8890 GC or equivalent | Provides a platform for chromatographic separation. |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or similar non-polar column | Separates compounds based on boiling point and polarity. |
| Injector Temp. | 280 °C | Ensures complete vaporization of the sample. |
| Oven Program | 50 °C (hold 2 min), ramp to 300 °C at 15 °C/min, hold 5 min | Allows for the separation of impurities with a wide range of volatilities. |
| Carrier Gas | Helium at 1.0 mL/min | Transports the sample through the column. |
| MS System | 5977B MSD or equivalent | Detects and identifies the separated compounds. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Creates characteristic and reproducible fragmentation patterns. |
| Scan Mode | Full Scan (m/z 40-500) for unknowns, SIM for trace quantification | Full scan for general profiling, SIM for enhanced sensitivity of target impurities. |
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a versatile and powerful technique for the analysis of a wide range of compounds, particularly those that are non-volatile, thermally labile, or have high molecular weights. researchgate.net This makes it an excellent complementary technique to GC-MS for a comprehensive impurity profile of this compound, as it can detect impurities that are not suitable for GC analysis.
In LC-MS, the sample is separated by liquid chromatography, typically reversed-phase HPLC or UHPLC, before being introduced into the mass spectrometer. The development of soft ionization techniques, such as electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI), has been instrumental in the widespread adoption of LC-MS. researchgate.net ESI is particularly useful as it often produces protonated molecules ([M+H]+) with minimal fragmentation, providing clear molecular weight information. researchgate.net
For structural elucidation, tandem mass spectrometry (LC-MS/MS) is employed. In this technique, a specific ion (e.g., the protonated molecule of an impurity) is selected and fragmented to produce a product ion spectrum. This spectrum provides valuable structural information for identifying the impurity. acs.org High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, enabling the determination of the elemental composition of an unknown impurity with a high degree of confidence. sterlingpharmasolutions.com
Illustrative LC-MS Method Parameters for Impurity Profiling:
| Parameter | Illustrative Setting | Purpose |
| LC System | Waters ACQUITY UPLC I-Class or equivalent | Provides high-resolution separation with short analysis times. |
| Column | ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) | A common reversed-phase column for separating a wide range of organic molecules. |
| Mobile Phase A | 0.1% Formic Acid in Water | Aqueous component of the mobile phase, acid improves ionization. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic component of the mobile phase for eluting compounds. |
| Gradient | 5% to 95% B over 10 minutes | A typical gradient to elute compounds with varying polarities. |
| Flow Rate | 0.4 mL/min | A standard flow rate for analytical UPLC. |
| MS System | Q-Exactive Orbitrap or equivalent HRMS | Provides high-resolution and accurate mass data for confident identification. |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | Suitable for ionizing amide compounds. |
| Scan Mode | Full MS / dd-MS2 (TopN) | Collects full scan data and automatically triggers fragmentation of the most intense ions. |
Detailed Research Findings
While specific research on the impurity profile of this compound is not extensively available in public literature, the application of GC-MS and LC-MS to analogous N,N-disubstituted amides allows for the anticipation of potential impurities and the analytical strategies to detect them. fiveable.me Potential impurities could arise from starting materials, side reactions (e.g., incomplete alkylation), or degradation (e.g., hydrolysis of the amide bond).
For instance, a hypothetical impurity could be the mono-alkylated amide, 3-Methyl-N-(2-methylpropyl)butanamide. Using GC-MS, this impurity would likely elute earlier than the parent compound due to its lower molecular weight and potentially higher volatility. Its mass spectrum would show a different molecular ion and fragmentation pattern.
In LC-MS analysis, trace-level impurities can be detected and identified with high confidence. The high mass accuracy of an Orbitrap mass spectrometer, for example, would allow for the determination of the elemental composition of an unknown peak, which is a critical step in its identification. For example, if an unexpected peak is detected, HRMS can distinguish between isobaric compounds (compounds with the same nominal mass but different elemental compositions), which is a significant advantage in impurity profiling. sterlingpharmasolutions.com
The combination of these two powerful hyphenated techniques provides a comprehensive approach to impurity profiling, ensuring that a wide range of potential impurities in this compound can be detected, identified, and quantified at trace levels, thereby guaranteeing the quality and consistency of the final product.
Interactions with Biological Systems at a Fundamental Chemical Level Non Clinical
Binding Studies with Model Biological Macromolecules (e.g., proteins, lipids)
There is currently no publicly available data from binding studies of 3-Methyl-n,n-bis(2-methylpropyl)butanamide with model biological macromolecules. Searches of scientific databases yielded no research detailing the affinity or binding kinetics of this compound with proteins, such as serum albumin, or its potential to intercalate with or disrupt lipid bilayers.
Consequently, no data tables on binding affinities (e.g., Kd values) or thermodynamic parameters of interaction can be provided.
Enzymatic Biotransformation by Isolated Enzymes (Excluding in vivo Metabolism)
No studies have been published on the in vitro enzymatic biotransformation of this compound by isolated enzymes. The metabolic fate of this compound when exposed to key metabolic enzymes, such as cytochrome P450 isozymes or hydrolases, remains uninvestigated. Research in this area would be crucial to understanding its potential persistence or degradation at a molecular level.
As a result, there are no findings on metabolic pathways or tables of identified metabolites and the specific enzymes responsible for their formation.
Chemo-Sensory Receptor Interactions in Chemical Biology Models
The interaction of this compound with chemosensory receptors is another area where scientific data is absent. There are no available studies on its potential to act as a ligand for olfactory or gustatory receptors in chemical biology models. Such research would be necessary to characterize any potential sensory properties of the compound.
Therefore, no data on receptor activation or inhibition, or any associated structure-activity relationships, can be presented.
Conclusion and Future Research Directions
Summary of Key Academic Findings
A thorough review of the current scientific literature reveals a notable absence of specific academic studies focused on the synthesis, characterization, or application of 3-Methyl-n,n-bis(2-methylpropyl)butanamide. While databases like PubChem and the NIST Chemistry WebBook provide computed properties for structurally related compounds, there is no dedicated experimental data or in-depth research available for this particular tertiary amide. nih.govchemeo.comnist.govchemeo.com The majority of existing literature focuses on simpler, related structures such as Isovaleramide (3-methylbutanamide) or N-monosubstituted amides. nist.govwikipedia.orgnih.gov
The study of related N-methylated derivatives of other compounds, such as norbelladine, has shown that N-alkylation can significantly influence biological activity, for instance by increasing inhibitory effects on certain enzymes. mdpi.com This highlights the general importance of N-substitution patterns in modulating the properties of amide-containing molecules. However, without direct experimental investigation, the specific effects of the two N-isobutyl groups in this compound remain speculative. The synthesis of other complex amides has been explored through various methods, including the use of chlorinating agents like bis(trichloromethyl)carbonate to create reactive intermediates from amino acids. google.com Such synthetic strategies could potentially be adapted for the production of the target compound.
Unexplored Research Avenues and Hypotheses
The lack of dedicated research on this compound presents a number of opportunities for novel investigation. The following are key unexplored research avenues and testable hypotheses:
Synthesis and Characterization: A primary research goal would be the development of an efficient synthetic route to produce this compound in high purity. A plausible hypothesis is that the compound can be synthesized via the amidation of 3-methylbutyryl chloride (isovaleroyl chloride) with diisobutylamine (B89472). The reaction would likely require an inert solvent and a base to scavenge the resulting hydrochloric acid. Subsequent research should focus on a full spectroscopic characterization of the purified product using techniques such as ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry to confirm its structure.
Physicochemical Properties: The molecular structure of this compound, featuring a significant non-polar character due to the isobutyl and isovaleroyl groups, suggests it would be a liquid at room temperature with low water solubility and a high boiling point. It is hypothesized that its sterically hindered nature could make it a highly stable and unreactive solvent for specific applications in organic synthesis. The table below presents theoretically calculated properties for a closely related isomer, which can serve as a starting point for experimental verification. chemeo.com
Table 1: Calculated Physicochemical Properties of Butanamide, N-isobutyl-3-methyl-
| Property | Value | Unit | Source |
|---|---|---|---|
| Standard Gibbs free energy of formation (ΔfG°) | -19.51 | kJ/mol | Joback Calculated Property |
| Enthalpy of formation at standard conditions (ΔfH°gas) | -298.76 | kJ/mol | Joback Calculated Property |
| Enthalpy of fusion at standard conditions (ΔfusH°) | 18.72 | kJ/mol | Joback Calculated Property |
| Enthalpy of vaporization at standard conditions (ΔvapH°) | 48.03 | kJ/mol | Joback Calculated Property |
| Normal Boiling Point Temperature (Tboil) | 508.48 | K | Joback Calculated Property |
| Critical Temperature (Tc) | 692.88 | K | Joback Calculated Property |
Material Science Applications: It is hypothesized that due to its bulky alkyl groups and stable amide core, this compound could function as a plasticizer for certain polymers, enhancing flexibility and durability. Its potential as a high-temperature lubricant or a component in synthetic hydraulic fluids also warrants investigation, given its likely high boiling point and thermal stability.
Broader Implications for Organic Chemistry and Material Science Research
The study of this compound, while seemingly specific, could have broader implications for the fields of organic chemistry and material science. Investigating the synthesis of such a sterically crowded tertiary amide would provide valuable insights into the limits and scope of amidation reactions, potentially leading to the development of new catalysts or coupling agents for forming highly hindered C-N bonds.
In material science, understanding the structure-property relationships of this compound could inform the rational design of new molecules for specialized applications. For example, a detailed study of its viscosity, thermal stability, and miscibility with polymers could lead to the creation of novel additives that outperform existing plasticizers or lubricants. The exploration of its properties could also contribute to a deeper understanding of how non-covalent interactions, dictated by its unique three-dimensional structure, influence the bulk properties of materials. The synthesis and characterization of this and similar amides would expand the library of available non-polar, aprotic solvents and high-performance functional fluids.
Q & A
Basic Question: What are the recommended synthetic routes and purification strategies for 3-Methyl-N,N-bis(2-methylpropyl)butanamide?
Methodological Answer:
The synthesis of structurally similar bis(2-methylpropyl) amides (e.g., N,N-diisobutylformamide) often employs the Schotten-Baumann reaction, where an acyl chloride reacts with diisobutylamine under basic aqueous conditions . For 3-methyl substitution, pre-functionalization of the butanamide backbone may require alkylation or acylation steps. Purification typically involves fractional distillation for volatile intermediates, followed by recrystallization using solvents like hexane/ethyl acetate mixtures. For higher purity (>98%), column chromatography (silica gel, gradient elution with non-polar solvents) is recommended .
Basic Question: Which analytical techniques are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR confirms structural integrity, with characteristic peaks for methylpropyl groups (δ ~0.8–1.2 ppm for CH₃, δ ~1.5–2.0 ppm for CH₂) and the amide carbonyl (δ ~165–170 ppm) .
- GC-MS : Validates molecular weight (expected m/z ~228 for C₁₂H₂₃NO) and detects volatile impurities .
- Elemental Analysis : Matches calculated vs. observed C, H, N percentages (e.g., C: 70.5%, H: 11.5%, N: 6.1%) .
Advanced Question: How can researchers assess the thermal and hydrolytic stability of this compound under experimental conditions?
Methodological Answer:
- Thermogravimetric Analysis (TGA) : Determine decomposition onset temperature (e.g., ~180°C based on structurally related amides ).
- Hydrolytic Stability : Incubate the compound in buffered solutions (pH 3–10) at 25–60°C for 24–72 hours. Monitor degradation via HPLC, comparing retention times and peak areas against fresh samples. Hydrolysis products may include bis(2-methylpropyl)amine and carboxylic acid derivatives .
Advanced Question: What methodologies are suitable for evaluating its potential biological activity (e.g., antimicrobial or enzyme inhibition)?
Methodological Answer:
- Antimicrobial Assays : Perform minimum inhibitory concentration (MIC) tests against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution (CLSI guidelines) .
- Enzyme Inhibition Studies : Use fluorescence-based assays (e.g., acetylcholinesterase inhibition) with varying compound concentrations (1–100 µM). Compare IC₅₀ values to reference inhibitors .
Advanced Question: How can analytical methods be optimized to resolve co-eluting impurities in HPLC/GC analyses?
Methodological Answer:
- GC Optimization : Use polar capillary columns (e.g., bis-cyanopropyl/phenyl polysiloxane) for separating methylpropyl isomers. Temperature programming (50–250°C at 5°C/min) enhances resolution .
- HPLC Method Development : Employ C18 columns with mobile phases like acetonitrile/water (70:30) + 0.1% trifluoroacetic acid. Adjust flow rate (1.0–1.5 mL/min) to improve peak symmetry for polar degradation products .
Advanced Question: How should contradictory solubility data (e.g., water vs. organic solvents) be resolved?
Methodological Answer:
- Shake-Flask Method : Saturate the compound in water/organic solvents (e.g., ethanol, DMSO) at 25°C for 24 hours. Filter and quantify dissolved material via UV-Vis (λmax ~210 nm) or gravimetry . Cross-validate with computational models (e.g., Hansen solubility parameters) to predict miscibility gaps .
Advanced Question: What strategies can elucidate the compound’s mechanism of action in biological systems?
Methodological Answer:
- Molecular Docking : Simulate interactions with target proteins (e.g., cytochrome P450) using software like AutoDock Vina. Focus on binding affinity (ΔG) and hydrogen-bonding patterns with active sites .
- Metabolomic Profiling : Treat cell cultures with the compound and analyze metabolites via LC-MS. Pathway enrichment analysis (KEGG/GO) identifies disrupted biochemical networks .
Basic Question: What safety protocols are essential for handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .
- Ventilation : Conduct reactions in fume hoods due to low vapor pressure (~10 mmHg at 30°C, similar to diisobutylamine derivatives ).
- Waste Disposal : Neutralize amide residues with 10% HCl before disposal in designated organic waste containers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
